molecular formula C19H16N2O5S B5177276 4-methyl-3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide

4-methyl-3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide

Cat. No.: B5177276
M. Wt: 384.4 g/mol
InChI Key: JRROQAVNKANMQT-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₉H₁₆N₂O₅S. It is characterized by the presence of a sulfonamide group, a nitro group, and a phenoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The sulfonamide group is introduced by reacting the nitrated benzene derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Phenoxyphenyl Substitution: The final step involves the substitution of the phenoxyphenyl group onto the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

Scientific Research Applications

4-methyl-3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro, sulfonamide, and phenoxyphenyl groups allows for diverse applications in various fields .

Properties

IUPAC Name

4-methyl-3-nitro-N-(4-phenoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-14-7-12-18(13-19(14)21(22)23)27(24,25)20-15-8-10-17(11-9-15)26-16-5-3-2-4-6-16/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRROQAVNKANMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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